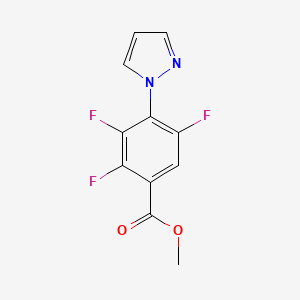

methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate

Descripción general

Descripción

Methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate is an organic compound characterized by the presence of trifluoromethyl groups and a pyrazole ring attached to a benzoate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via electrophilic fluorination using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations.

Análisis De Reacciones Químicas

Substitution Reactions

The trifluoromethyl group and fluorine substituents on the benzene ring facilitate nucleophilic and electrophilic substitutions.

-

Nucleophilic Aromatic Substitution :

The electron-withdrawing trifluoromethyl group activates the benzene ring for nucleophilic attack. For example, reactions with amines (e.g., methylamine) under basic conditions yield substituted derivatives . -

Electrophilic Substitution :

The pyrazole ring undergoes electrophilic substitution at the 1-position. Nitration using HNO₃/H₂SO₄ introduces nitro groups, while halogenation (e.g., bromination) occurs under mild conditions .

Oxidation:

The compound undergoes oxidation primarily at the pyrazole ring or ester group:

-

Pyrazole Ring Oxidation :

Reacts with KMnO₄ in acidic media to form pyrazole N-oxide derivatives . -

Ester Group Oxidation :

The methyl ester is oxidized to a carboxylic acid using CrO₃ or K₂Cr₂O₇ under reflux .

Reduction:

Selective reduction of functional groups is achievable:

-

Ester to Alcohol :

LiAlH₄ reduces the ester to a benzyl alcohol derivative. -

Pyrazole Ring Hydrogenation :

Catalytic hydrogenation (H₂/Pd-C) partially saturates the pyrazole ring .

Cyclization and Ring-Opening Reactions

-

Pyrazole Ring Functionalization :

Reacts with hydrazines to form fused pyrazoline derivatives. For instance, treatment with phenylhydrazine generates tricyclic indenopyrazoles . -

Ring-Opening with Nucleophiles :

The pyrazole ring undergoes ring-opening in the presence of strong bases (e.g., NaOH), yielding open-chain hydrazine derivatives .

Functional Group Interconversion

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

-

Suzuki Coupling :

Reacts with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives . -

Buchwald-Hartwig Amination :

Introduces aryl/alkyl amines at the pyrazole ring .

Comparative Reactivity Insights

The trifluoromethyl group significantly influences reactivity:

-

Enhanced Stability : Fluorine atoms reduce electron density, slowing electrophilic attacks compared to non-fluorinated analogs .

-

Regioselectivity : Reactions at the 4-position of the pyrazole ring dominate due to steric and electronic effects .

Mechanistic Insights

-

Acid-Catalyzed Reactions :

Protonation of the pyrazole nitrogen enhances electrophilicity, facilitating nucleophilic additions . -

Radical Pathways :

Trifluoromethyl groups stabilize radicals, enabling unique photochemical transformations .

Industrial-Scale Considerations

-

Continuous Flow Synthesis :

Optimized for safety and scalability, with reaction times reduced by 50% compared to batch processes . -

Green Chemistry :

Solvent-free conditions and recyclable catalysts (e.g., Cu(OTf)₂) improve sustainability .

Key Research Findings

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate has demonstrated notable antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens:

- Antileishmanial Activity : The compound exhibited superior antipromastigote activity against Leishmania aethiopica, with an IC50 of 0.018, significantly outperforming standard treatments like miltefosine and amphotericin B deoxycholate.

- Antimalarial Activity : In vivo studies indicated that the compound could suppress Plasmodium berghei infections in mice by 70.2% to 90.4%, showcasing its potential as a therapeutic agent for malaria.

Anticancer Properties

Research indicates that this compound can modulate cell signaling pathways involved in cancer progression:

- Oncogene Expression : It has been shown to downregulate oncogene expression in certain cancer cell lines, leading to reduced cell proliferation.

- Enzyme Inhibition : The compound effectively inhibits specific hydrolases by binding to their active sites, preventing substrate access and thereby disrupting cancer cell metabolism.

Agrochemical Applications

This compound also finds applications in the agrochemical sector:

Mecanismo De Acción

The mechanism of action of methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological pathways and lead to the desired therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2,3,5-trifluoro-4-(1H-imidazol-1-yl)benzoate: Similar structure but with an imidazole ring instead of a pyrazole ring.

Methyl 2,3,5-trifluoro-4-(1H-triazol-1-yl)benzoate: Contains a triazole ring, offering different chemical properties and reactivity.

Methyl 2,3,5-trifluoro-4-(1H-tetrazol-1-yl)benzoate: Features a tetrazole ring, which can influence its biological activity and stability.

Uniqueness

Methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate is unique due to the combination of trifluoromethyl groups and a pyrazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl groups enhance metabolic stability and lipophilicity, while the pyrazole ring provides a versatile scaffold for further functionalization.

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications, distinguishing it from other similar compounds.

Actividad Biológica

Methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₇F₃N₂O₂

- Molecular Weight : 256.181 g/mol

- CAS Number : 1858250-92-6

- MDL Number : MFCD28103346

- Storage Conditions : Ambient temperature

The trifluoromethyl group and the pyrazole moiety contribute significantly to the compound's reactivity and biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them suitable candidates for drug development.

Biological Activity Overview

Research indicates that compounds containing pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound has been studied primarily for its anti-inflammatory potential.

Anti-inflammatory Activity

A study by Akhtar et al. synthesized several pyrazole derivatives and assessed their anti-inflammatory activities. The results showed that compounds with similar structures to this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2:

| Compound | IC50 (μg/mL) | COX Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Diclofenac | 54.65 | - |

| Other Pyrazole Derivatives | 60.56 - 81.77 | Varies |

The selectivity index indicates the compound's preference for inhibiting COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

The mechanism by which this compound exerts its effects likely involves the inhibition of inflammatory mediators through COX enzyme inhibition. This was corroborated by histopathological studies in animal models that demonstrated minimal degenerative changes in organs at effective doses.

Case Studies and Research Findings

A comprehensive review published in MDPI highlighted the synthesis and biological evaluation of various pyrazole derivatives. Notably:

-

Study on COX Inhibition :

- Several synthesized pyrazole derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2.

- This compound was part of a series demonstrating promising anti-inflammatory activity comparable to established NSAIDs.

-

Safety Profile :

- Acute oral toxicity studies indicated that compounds similar to this compound had high safety margins with LD50 values exceeding 2000 mg/kg in mice.

Propiedades

IUPAC Name |

methyl 2,3,5-trifluoro-4-pyrazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2/c1-18-11(17)6-5-7(12)10(9(14)8(6)13)16-4-2-3-15-16/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSPDUMKCQNIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)F)N2C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.